molecular formula C12H21NO3 B6229599 tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2580223-92-1

tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B6229599
CAS No.: 2580223-92-1
M. Wt: 227.3
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Description

tert-Butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a bicyclic compound featuring a unique structure that includes a tert-butyl ester group, a hydroxymethyl group, and a methyl group attached to a nitrogen-containing bicyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the ester group can participate in esterification or hydrolysis reactions. The bicyclic core provides rigidity and spatial orientation, which can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

  • tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
  • tert-Butyl 1-(hydroxymethyl)-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Uniqueness:

Properties

CAS No.

2580223-92-1

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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